molecular formula C16H17ClN2O3 B2655725 3-(Isonicotinamido)propyl benzoate hydrochloride CAS No. 1216720-62-5

3-(Isonicotinamido)propyl benzoate hydrochloride

Cat. No. B2655725
CAS RN: 1216720-62-5
M. Wt: 320.77
InChI Key: UMSBKJKZLUUKCT-UHFFFAOYSA-N
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Description

Isonicotinamide is a derivative of niacin and is used in a variety of biological research . Benzoate is a type of salt or ester of benzoic acid and is commonly used as a food preservative . The compound “3-(Isonicotinamido)propyl benzoate hydrochloride” would likely contain these functional groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as solubility, melting point, and stability could be influenced by the presence of the isonicotinamide and benzoate groups .

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, including compounds with benzoyl and propyl groups, are widely used as preservatives in food, cosmetics, and pharmaceutical products. They can act as weak endocrine disrupters. Despite being biodegradable, parabens persist in surface water and sediments due to continuous environmental introduction. Their presence in aquatic environments raises concerns about the potential health effects of these compounds. Chlorinated derivatives of parabens have been detected, indicating chemical transformations in water that could lead to more stable and potentially toxic by-products. Further studies are needed to better understand their toxicity and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicities and Ecological Risks of Organic Sunscreen Components

Benzophenone-3 (BP-3), a common component in sunscreens, has raised concerns due to its release into aquatic environments and potential impacts on ecosystems. BP-3 is lipophilic, photostable, bioaccumulative, and has been detected in water, soil, and biota. It exhibits both anti-androgenic and weak estrogenic activities, suggesting endocrine-disrupting capabilities. The presence of BP-3 in environmental waters, although generally below predicted no-effect concentrations, warrants further study on its long-term ecological consequences (Kim & Choi, 2014).

Bioavailability and Metabolism of Chlorogenic Acids in Humans

Chlorogenic acids, including compounds with benzoic and propyl functionalities, are abundant dietary polyphenols with various therapeutic roles. Despite limited absorption of intact molecules in the small intestine, their metabolites exhibit significant biological activities and may contribute to health benefits such as antioxidant, anti-inflammatory, and neuroprotective effects. The metabolism and bioavailability of these compounds, as well as their impact on human health, are areas of active research (Clifford, Kerimi, & Williamson, 2020).

Propofol: Pharmacodynamic and Pharmacokinetic Properties

While not directly related to "3-(Isonicotinamido)propyl benzoate hydrochloride," propofol is an example of a compound with a specific medical application as an intravenous anaesthetic. It demonstrates rapid induction and maintenance of anesthesia, highlighting the importance of understanding the pharmacological properties of specific compounds for their effective and safe use in clinical settings (Langley & Heel, 1988).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for biological or pharmaceutical applications, the mechanism of action would likely involve interactions with biological molecules or pathways .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, potential uses in materials science, or its behavior under different conditions .

properties

IUPAC Name

3-(pyridine-4-carbonylamino)propyl benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3.ClH/c19-15(13-7-10-17-11-8-13)18-9-4-12-21-16(20)14-5-2-1-3-6-14;/h1-3,5-8,10-11H,4,9,12H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBKJKZLUUKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCNC(=O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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